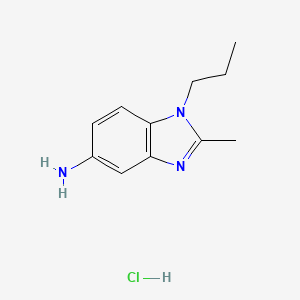![molecular formula C14H10Br2N2O4 B5969865 3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide](/img/structure/B5969865.png)
3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide is an organic compound belonging to the class of 3-halobenzoic acids and derivatives. This compound is characterized by the presence of bromine atoms at the 3 and 5 positions of the benzene ring, along with hydroxyl and imine functional groups .
Preparation Methods
The synthesis of 3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzohydrazide and 2,4-dihydroxybenzaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its biological effects are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar compounds include other 3-halobenzoic acids and derivatives, such as:
- 3-bromo-N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
These compounds share similar structural features but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
3,5-dibromo-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2N2O4/c15-8-3-10(13(21)11(16)4-8)14(22)18-17-6-7-1-2-9(19)5-12(7)20/h1-6,19-21H,(H,18,22)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYRUXYFPOHOFP-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-FLUOROPHENYL)-2-{[1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B5969790.png)
![N-(4-chlorobenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5969795.png)
![2-[4-(NAPHTHALENE-1-CARBONYL)PIPERAZIN-1-YL]-6-NITRO-1,3-BENZOTHIAZOLE](/img/structure/B5969799.png)
![methyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]glycinate](/img/structure/B5969804.png)
![2-amino-4-(2-fluorophenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridin-3-yl cyanide](/img/structure/B5969812.png)
![2-{[4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B5969823.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5969825.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5969828.png)
![N-(5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B5969835.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isobutyl-2-piperazinyl]ethanol](/img/structure/B5969842.png)
![N-[4-[6-(2,2-dimethylpropanoylamino)-1H-benzimidazol-2-yl]phenyl]-2,2-dimethylpropanamide](/img/structure/B5969853.png)
![5,5-dimethyl-2-{[(3-pyridinylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B5969857.png)

![2-Ethyl-1-[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carbonyl]piperidine](/img/structure/B5969873.png)
